Butyl salicylate

Description

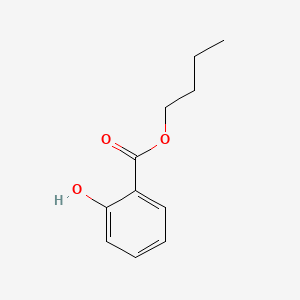

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDUWSBGVPBWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062153 | |

| Record name | Butyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen | |

| Record name | Butyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

271.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Butyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Details | The Good Scents Company Information System | |

| Record name | Butyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | Butyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.070-1.080 | |

| Record name | Butyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2052-14-4, 1322-01-6 | |

| Record name | Butyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, hydroxy-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPR9LM8VZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C | |

| Record name | Butyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Salicylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl salicylate (B1505791) (C₁₁H₁₄O₃) is an organic compound belonging to the salicylate ester family. It is the ester formed from the condensation of salicylic (B10762653) acid and n-butanol.[1] Characterized by a faint, sweet, floral, and somewhat herbaceous odor, it is widely utilized in the fragrance and cosmetics industries as a fragrance ingredient and a UV light absorber.[1][2] Beyond its applications in personal care products, butyl salicylate is gaining interest in the pharmaceutical and drug development sectors due to the known anti-inflammatory, analgesic, and antimicrobial properties associated with salicylate derivatives.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, spectroscopic profile, and biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in related fields.

Chemical Structure and Identifiers

This compound is structurally composed of a benzene (B151609) ring substituted with a hydroxyl group and a butoxycarbonyl group at positions 2 and 1, respectively. This arrangement classifies it as an ester of salicylic acid.

| Identifier | Value | Reference(s) |

| IUPAC Name | butyl 2-hydroxybenzoate | [3] |

| CAS Number | 2052-14-4 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1O | [3] |

| InChI Key | YFDUWSBGVPBWKF-UHFFFAOYSA-N | [3] |

| Synonyms | n-Butyl salicylate, Butyl 2-hydroxybenzoate, Salicylic acid butyl ester | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical and biological systems.

| Property | Value | Reference(s) |

| Physical Description | Colorless liquid with a rough, herbaceous, chemical odor with a trace of wintergreen. | [3] |

| Melting Point | -5.9 °C | [4] |

| Boiling Point | 268 - 271 °C at 760 mmHg | [3][4][5] |

| Density | 1.08 g/mL at 25 °C | [4][5] |

| Solubility in Water | 19.8 mg/L at 25 °C (experimental) | [3] |

| Refractive Index (n_D^20) | 1.5120 | [4] |

| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [6] |

| Flash Point | > 100 °C | [6] |

| logP (Octanol-Water Partition Coefficient) | 4.63 | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid with n-butanol, typically catalyzed by a strong acid.[1] Greener alternatives using solid acid catalysts like boric acid have also been developed to mitigate issues of corrosion and environmental impact associated with mineral acids.[7]

Experimental Workflow for Boric Acid-Catalyzed Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using boric acid as a catalyst.[7]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ester and phenolic hydroxyl functional groups.

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which cleaves the ester bond to yield salicylic acid and n-butanol. This reaction can be catalyzed by either an acid or a base.[1]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl and ester groups influencing the position of substitution.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200 cm⁻¹), the C=O stretch of the ester (around 1680 cm⁻¹), and C-O stretching vibrations.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Key signals include those for the aromatic protons, the protons of the butyl chain, and a downfield signal for the phenolic hydroxyl proton.[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the butyl chain.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the butoxy group or cleavage of the butyl chain.[3]

Biological Activity and Proposed Signaling Pathway

This compound and other salicylates are known to possess a range of biological activities. It is used in cosmetics as a skin-conditioning agent and as a UV filter.[2] Research also indicates that this compound has antimicrobial and anti-inflammatory properties, similar to its parent compound, salicylic acid.[2] Studies have also explored its potential anticancer effects, with this compound showing the best anti-proliferative activity against HeLa cervical cancer cells among several tested alkylated salicylic acid derivatives, with its activity linked to the inhibition of cyclooxygenase-2 (COX-2).[9]

While the specific signaling pathway for this compound's anti-inflammatory action has not been definitively elucidated, studies on the closely related compound 4-tert-butylphenyl salicylate (4-TBPS) provide a likely mechanism. 4-TBPS has been shown to exert its anti-inflammatory effects by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This is achieved by inhibiting the translocation of NF-κB into the nucleus, which in turn suppresses the gene expression and production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10] It is plausible that this compound shares a similar mechanism of action.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, based on studies of related salicylate compounds.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general procedures for the determination of its key physicochemical properties.

Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid[7]

This procedure describes an environmentally benign method for the synthesis of n-butyl salicylate.

Materials:

-

Salicylic acid

-

n-Butanol

-

Boric acid (catalyst)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark trap or similar water separator

-

Heating mantle with temperature controller

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 5% aqueous)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a water separator, combine salicylic acid, an excess of n-butanol (e.g., a molar ratio of 1:3 to 1:5 acid to alcohol), and a catalytic amount of boric acid (e.g., 1-5 mol% relative to salicylic acid).

-

Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-butanol.

-

Continuously remove the water formed during the esterification reaction using the water separator to drive the equilibrium towards the product side.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted salicylic acid and the boric acid catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the excess n-butanol.

-

Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Determination of Physicochemical Properties (General Procedures)

The following are general experimental protocols for determining key physicochemical properties of a liquid compound like this compound. Specific, citable protocols for the determination of these properties for this compound were not available in the searched literature.

8.2.1 Boiling Point Determination (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

8.2.2 Refractive Index Measurement (Abbe Refractometer):

-

Ensure the prisms of the Abbe refractometer are clean.

-

Place a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the mirror to illuminate the field of view.

-

Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to remove it.

-

Read the refractive index directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

8.2.3 Infrared (IR) Spectroscopy (Neat Liquid Film):

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the sample holder of the IR spectrometer.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

8.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

8.2.5 Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is typically programmed to ramp up to ensure good separation of components.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.

-

The resulting mass spectrum for each component can be used for identification by comparison with spectral libraries.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 2052-14-4 | Benchchem [benchchem.com]

- 3. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2052-14-4 [m.chemicalbook.com]

- 5. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(2052-14-4) 1H NMR [m.chemicalbook.com]

- 9. uakron.edu [uakron.edu]

- 10. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butyl Salicylate: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl salicylate (B1505791), a widely used fragrance and flavor ingredient. The document details the core chemical reactions, catalytic mechanisms, and experimental protocols, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Introduction

Butyl salicylate (n-butyl 2-hydroxybenzoate) is an ester of salicylic (B10762653) acid and n-butanol. It is a colorless liquid with a characteristic sweet, floral, and slightly balsamic odor. Its primary applications are in the fragrance industry for perfumes, cosmetics, and soaps, as well as in the food industry as a flavoring agent. The synthesis of this compound is a classic example of esterification, and various methods have been developed to optimize yield, purity, and environmental sustainability. This guide will explore the two main synthetic routes: Fischer-Speier esterification and transesterification.

Synthesis Pathways

The production of this compound is predominantly achieved through two distinct chemical pathways:

-

Fischer-Speier Esterification: This is the most common and direct method, involving the reaction of salicylic acid with n-butanol in the presence of an acid catalyst.[1] The reaction is reversible, and thus, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[1]

-

Transesterification: This pathway involves the reaction of a salicylate ester, typically methyl salicylate, with n-butanol. This method is advantageous when the starting ester is readily available and can be driven to completion by removing the lower-boiling alcohol byproduct.

The logical relationship between these pathways and their key components is illustrated in the diagram below.

Fischer-Speier Esterification: Mechanisms and Catalysts

The Fischer-Speier esterification of salicylic acid with n-butanol is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of salicylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.

The general mechanism is depicted below:

A variety of acid catalysts can be employed for this reaction, each with its own advantages and disadvantages in terms of activity, selectivity, and environmental impact.

Conventional Acid Catalysts

Concentrated sulfuric acid is a traditional and highly effective catalyst for this reaction.[2] However, its corrosive nature and the generation of acidic waste present significant environmental and handling challenges.[3]

Green Catalysts

To address the drawbacks of conventional catalysts, several "green" alternatives have been investigated.

-

Boric Acid: This is an inexpensive, mild, and environmentally benign catalyst for the synthesis of n-butyl salicylate.[2][4] It offers high catalytic activity and results in a high-purity product.[3]

-

Solid Acid Catalysts: Heterogeneous catalysts such as phosphomolybdic acid and silicotungstic heteropolyacid have demonstrated high yields.[5] These catalysts are often supported on materials like molecular sieves, which allows for easy separation and potential reuse, reducing waste.[5]

-

Ionic Liquids: Brønsted acidic ionic liquids, particularly those based on the imidazolium (B1220033) cation, have been successfully used as both catalysts and solvents for salicylate synthesis.[6] They offer advantages such as high thermal stability, reusability, and the potential for simplified product separation.[6]

Transesterification

Transesterification is an alternative route to this compound, typically involving the reaction of methyl salicylate with n-butanol. This reaction is also catalyzed by an acid or a base. Tin-based catalysts have been shown to be effective for this process.[7] The equilibrium is driven towards the formation of this compound by the continuous removal of the more volatile methanol (B129727) byproduct.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Sulfuric Acid | - | Reflux | - | ~63.3 | [3] |

| Boric Acid | 1:3 (molar ratio) | 120-170 | 5-10 | 90-95 | [8] |

| Phosphomolybdic Acid | 1:2 (molar ratio) | Reflux | 4 | 80.5 | [5] |

| Silicotungstic Heteropolyacid | - | - | - | 94.6 | [5] |

| Rare-earth Solid Superacid (SO₄²⁻/TiO₂/La³⁺) | 1:3 (molar ratio) | Reflux | 3 | 96.2 | [3] |

| Brønsted Acidic Ionic Liquid ([Hmim]BF₄) | 1:1 (molar ratio) | 115 | 10 | 88 | [9] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The synthesis of this compound, regardless of the specific catalyst, generally follows a consistent workflow. This involves reaction setup, monitoring, product isolation, and purification.

Protocol 1: Synthesis using Boric Acid Catalyst

This protocol is adapted from a method described as being efficient and environmentally friendly.[2]

Materials:

-

Salicylic acid

-

n-Butanol

-

Boric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid, an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol), and a catalytic amount of boric acid (e.g., 1-10% by weight of salicylic acid).[8]

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, typically for 5-10 hours.[8]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the boric acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid

This protocol is based on the use of an ionic liquid as both a catalyst and a solvent.[6]

Materials:

-

Salicylic acid

-

n-Butanol

-

Brønsted acidic ionic liquid (e.g., [Hmim]BF₄)

-

Water

-

Saturated sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, mix salicylic acid, n-butanol, and the ionic liquid in a 1:1:1 molar ratio.[9]

-

Stir the mixture at 115°C for 10 hours.[9] The reaction mixture will become biphasic.

-

Upon completion, separate the upper product layer from the lower ionic liquid layer.

-

Wash the product layer with water and then with a saturated sodium hydrogen carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The product can be further purified if necessary. The ionic liquid can be recovered by removing water under a vacuum and reused.[6]

Protocol 3: Transesterification using a Tin-Based Catalyst

This protocol describes the synthesis of a salicylate ester via transesterification.[7]

Materials:

-

Methyl salicylate

-

n-Butanol

-

Di-n-butyl tin diacetate (or another suitable tin-based catalyst)

Procedure:

-

Charge a flask with methyl salicylate, a slight excess of n-butanol, and a catalytic amount of di-n-butyl tin diacetate (e.g., 0.5 mol% based on methyl salicylate).[7]

-

Heat the mixture, gradually increasing the temperature from 140°C to 170°C, while distilling off the methanol that is liberated.[7]

-

After the initial distillation of methanol, the pressure can be reduced to drive the reaction to completion.

-

The crude this compound can be purified by vacuum distillation.

Conclusion

The synthesis of this compound can be achieved through multiple effective pathways, with the Fischer-Speier esterification being the most direct and widely studied. The choice of catalyst is a critical factor influencing the efficiency, cost-effectiveness, and environmental impact of the synthesis. While traditional acid catalysts like sulfuric acid are effective, greener alternatives such as boric acid, solid acid catalysts, and ionic liquids offer significant advantages in terms of handling, waste reduction, and catalyst reusability. For researchers and professionals in drug development and related fields, understanding these diverse synthetic strategies is key to optimizing the production of this compound and its derivatives for various applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for further research and process development.

References

- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]

- 2. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | CoLab [colab.ws]

- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]

- 8. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Butyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for butyl salicylate (B1505791), a common fragrance and flavoring agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for butyl salicylate.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| OH | 10.95 | s |

| Ar-H | 6.5 - 8.0 | m |

| -OCH₂- | 4.20 | t |

| -CH₂- | 1.65 | m |

| -CH₂- | 1.35 | m |

| -CH₃ | 0.90 | t |

Solvent: CDCl₃. s = singlet, t = triplet, m = multiplet.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Data for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.5 |

| Ar-C-OH | 161.5 |

| Ar-C | 135.5 |

| Ar-CH | 130.0 |

| Ar-CH | 119.0 |

| Ar-CH | 117.5 |

| Ar-C-C=O | 112.5 |

| -OCH₂- | 65.0 |

| -CH₂- | 30.5 |

| -CH₂- | 19.0 |

| -CH₃ | 13.5 |

Solvent: CDCl₃. Data is based on typical chemical shift ranges and spectral database information.

IR Spectroscopy Data

Table 3: Major Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H | Phenolic hydroxyl stretch (broad) |

| 2850-3000 | C-H | Aliphatic C-H stretch |

| 1690-1760 | C=O | Ester carbonyl stretch |

| 1500-1600 | C=C | Aromatic C=C stretch |

| 1080-1300 | C-O | Ester C-O stretch |

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments for this compound.

| m/z | Relative Intensity | Proposed Fragment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 138 | High | [M - C₄H₈]⁺ |

| 121 | High | [C₇H₅O₃]⁺ |

| 120 | Very High | [C₇H₄O₃]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the peaks and determine their multiplicities.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).

-

The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment.

-

The resulting ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl salicylate (B1505791), the ester of salicylic (B10762653) acid and n-butanol, is a versatile aromatic compound with significant applications in the fragrance, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of butyl salicylate, supported by experimental data and detailed methodologies. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into its synthesis, reactivity, and potential biological significance. Particular attention is given to its anti-inflammatory properties and its role as a modulator of the NF-κB signaling pathway.

Introduction

This compound (butyl 2-hydroxybenzoate) is a clear, colorless to pale yellow liquid characterized by a sweet, floral, and slightly balsamic odor.[1] Its utility extends from being a key component in perfumes and flavorings to an active ingredient in topical analgesics and a penetration enhancer in transdermal drug delivery systems.[1] Understanding the fundamental physical and chemical properties of this molecule is paramount for its effective application and for the development of novel formulations. This guide synthesizes available data on its key characteristics, outlines experimental protocols for their determination, and explores its chemical reactivity and biological interactions.

Physical Properties

The physical properties of this compound are critical for its formulation, storage, and application. These properties have been determined through various experimental techniques and are summarized below.

General and Spectroscopic Properties

A compilation of the general and spectroscopic identifiers for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | butyl 2-hydroxybenzoate | [2] |

| Synonyms | Butyl o-hydroxybenzoate, Salicylic acid butyl ester | [3] |

| CAS Number | 2052-14-4 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, slightly balsamic | [1] |

| ¹H NMR Spectra | Spectral data available | [4] |

| ¹³C NMR Spectra | Spectral data available | [2] |

| IR Spectra | Spectral data available | [2] |

| Mass Spectra (GC-MS) | Spectral data available | [5] |

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is provided in Table 2.

| Property | Value | Conditions | Reference(s) |

| Melting Point | -5.9 °C | 760.00 mm Hg | [6] |

| Boiling Point | 268 - 271 °C | 760.00 mm Hg | [2][7] |

| Density | 1.070 - 1.080 g/mL | 25 °C | [2] |

| Water Solubility | 19.8 mg/L | 25 °C (experimental) | [8] |

| Solubility in Organics | Soluble in alcohol and oils | - | [2] |

| Refractive Index | 1.508 - 1.520 | 20.00 °C | [2] |

| Vapor Pressure | 0.004 mmHg | 25.00 °C (estimated) | [6] |

| Flash Point | > 100.00 °C | Closed Cup | [6] |

| logP (o/w) | 4.63 | - | [8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester and phenolic hydroxyl functional groups. These groups are the sites of its principal chemical reactions: hydrolysis and esterification.

Hydrolysis

As an ester, this compound can undergo hydrolysis to yield salicylic acid and n-butanol. This reaction can be catalyzed by either an acid or a base.[9]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is a reversible process.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate ion is deprotonated and resonance-stabilized.

Esterification

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of salicylic acid with n-butanol, using an acid catalyst such as sulfuric acid or boric acid.[9][10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture.[9]

Fischer-Speier esterification of salicylic acid and n-butanol.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties and for conducting the primary chemical reactions of this compound. It should be noted that while these are standard laboratory procedures, specific parameters may require optimization.

Determination of Physical Properties

4.1.1. Melting Point Determination

-

Principle: The melting point is determined by heating a small sample and observing the temperature range over which the solid-to-liquid phase transition occurs. For this compound, which has a melting point below room temperature, a cooling method would be employed.

-

Apparatus: Melting point apparatus with cooling capability, capillary tubes.

-

Procedure (Adapted for low melting point):

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath within the melting point apparatus.

-

The sample is cooled until it solidifies.

-

The sample is then slowly heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[11][12][13]

-

4.1.2. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or micro boiling point apparatus, thermometer, capillary tube.

-

Procedure:

-

A small volume of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

-

4.1.3. Density Measurement

-

Principle: Density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with this compound to a calibrated mark, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

4.1.4. Water Solubility Determination (Shake-Flask Method)

-

Principle: This method, based on OECD Guideline 105, determines the saturation concentration of a substance in water at a specific temperature.[15][16]

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath/shaker, analytical balance, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

-

The solution is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is taken, and any undissolved this compound is removed by centrifugation.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.[17]

-

Chemical Reactions

4.2.1. Synthesis of this compound (Fischer Esterification)

-

Principle: Esterification of salicylic acid with n-butanol in the presence of an acid catalyst.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

-

Procedure (General):

-

Salicylic acid, an excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (or boric acid) are combined in a round-bottom flask.[18]

-

The mixture is heated under reflux for a specified period to allow the reaction to proceed towards completion.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst and unreacted salicylic acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The excess n-butanol is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.[18]

-

References

- 1. CAS 2052-14-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound(2052-14-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound|2052-14-4|lookchem [lookchem.com]

- 7. parchem.com [parchem.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0040730) [hmdb.ca]

- 9. This compound | 2052-14-4 | Benchchem [benchchem.com]

- 10. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | CoLab [colab.ws]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 16. enfo.hu [enfo.hu]

- 17. filab.fr [filab.fr]

- 18. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Mechanism of Action of Butyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of butyl salicylate (B1505791) in biological systems. Butyl salicylate, an ester of salicylic (B10762653) acid, is a compound of interest for its potential therapeutic effects, which are primarily attributed to its anti-inflammatory properties. This document details its molecular targets, the signaling pathways it modulates, and presents available quantitative data and relevant experimental protocols.

Core Molecular Mechanisms

This compound is believed to exert its biological effects primarily through the modulation of key inflammatory signaling pathways. Like other salicylates, its mechanism is multifaceted, involving the inhibition of pro-inflammatory gene expression and interference with enzymatic activities that propagate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for salicylates, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[2]

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

This compound and its derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1] This results in a broad-spectrum anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory mediators.

Modulation of Cyclooxygenase (COX) Enzymes

While aspirin (B1665792), a related salicylate, is well-known for its irreversible inhibition of COX-1 and COX-2 through acetylation, other salicylates like this compound appear to have a more complex and less direct effect on COX enzymes.[3] Some research suggests that the anti-inflammatory effects of salicylates are not primarily due to direct inhibition of COX activity but rather the suppression of COX-2 gene expression, which is a downstream effect of NF-κB inhibition.[4][5]

Computational docking studies have predicted that this compound can interact with the active site of COX-2, with a Gibbs free energy of -10.9035 Kcal/mol, suggesting a potential for direct inhibition.[6] However, experimental evidence for potent direct inhibition by this compound is limited. Therefore, the primary mechanism related to COX is likely the transcriptional repression of the COX-2 gene.

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of stimuli, including stress and inflammation. Salicylates have been shown to modulate MAPK signaling, which can, in turn, affect NF-κB activity and the production of inflammatory mediators.[7] The precise effects of this compound on the different MAPK pathways (e.g., ERK, JNK, p38) are still under investigation, but it is plausible that modulation of these pathways contributes to its overall anti-inflammatory profile.

Other Potential Molecular Targets

-

AMP-activated protein kinase (AMPK): Salicylates have been shown to directly activate AMPK, a key regulator of cellular metabolism.[8] Activation of AMPK can have anti-inflammatory effects by modulating downstream signaling pathways.[9] The direct effect of this compound on AMPK activation requires further investigation.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Some salicylates, such as methyl salicylate, have been found to interact with TRPV1 channels, which are involved in pain sensation.[10] These interactions can be complex, involving both activation and inhibition. It is possible that this compound may also modulate TRPV1 activity, contributing to potential analgesic effects.

Quantitative Data

Quantitative data on the specific biological activities of this compound are limited in the published literature. Much of the available information is extrapolated from studies on related salicylate compounds. The following tables summarize the available quantitative data for this compound and a closely related derivative.

Table 1: In Silico and In Vitro Data for this compound

| Parameter | Value | Method | Target | System | Reference |

| Gibbs Free Energy (ΔG) | -10.9035 Kcal/mol | Computational Docking | COX-2 | In silico | [6] |

| Anti-proliferative Activity | Better than salicylic acid | MTT Assay | - | HeLa Cells | [6] |

Table 2: Dose-Dependent Effects of 4-tert-Butylphenyl Salicylate (4-TBPS) on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Concentration of 4-TBPS | % Inhibition (approx.) | Method | Reference |

| iNOS Expression | 1-15 µg/ml | Dose-dependent reduction | Western Blot, RT-PCR | [1] |

| COX-2 Expression | 1-15 µg/ml | Dose-dependent reduction | Western Blot, RT-PCR | [1] |

| TNF-α Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |

| IL-1β Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |

| IL-6 Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.

-

References

- 1. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and characterization of a salicylic acid-inducible gene expression system for Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docsdrive.com [docsdrive.com]

- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of transient receptor potential vanilloid subtype 1 in analgesic action of methylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Review of Butyl Salicylate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Historical Research of Butyl Salicylate (B1505791) for Researchers, Scientists, and Drug Development Professionals.

Introduction

The scientific journey of salicylates, a class of compounds with profound therapeutic significance, began with the exploration of traditional remedies derived from willow bark in the 19th century. This led to the isolation of salicylic (B10762653) acid, the cornerstone of salicylate chemistry.[1] While early research predominantly focused on salicylic acid and its acetylated derivative, aspirin (B1665792), the mid-20th century saw a growing interest in other salicylic acid esters, including butyl salicylate.[1] Initially recognized for its pleasant aroma and utility in the fragrance industry, subsequent research has unveiled a broader spectrum of physicochemical properties and biological activities, positioning this compound as a molecule of interest in cosmetics, and potentially, in dermatological and pharmaceutical applications. This technical guide provides a comprehensive review of the historical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows to support ongoing research and development efforts.

Synthesis and Chemical Properties

The primary and most established method for the synthesis of this compound is the Fischer esterification of salicylic acid with n-butanol.[1] This acid-catalyzed reaction is reversible, and historical research has focused on optimizing reaction conditions and exploring various catalysts to maximize the yield and purity of the final product.

Experimental Protocols

Typical Fischer Esterification of Salicylic Acid and n-Butanol (Pre-1980s Laboratory Scale)

This protocol is a generalized representation based on common laboratory practices for Fischer esterification during the mid-20th century.

Materials:

-

Salicylic Acid

-

n-Butanol (in excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% aqueous)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Ether or other suitable organic solvent

-

Dean-Stark apparatus (or equivalent for water removal)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine salicylic acid and an excess of n-butanol (typically a 2:1 to 4:1 molar ratio of alcohol to acid).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) to the mixture while stirring.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the excess n-butanol and any solvent used for extraction by distillation.

-

The crude this compound is then purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Historical Data on Synthesis

Historical literature reports various catalysts and conditions for the synthesis of this compound, with a focus on improving reaction yield. While sulfuric acid has been a common catalyst, its corrosive nature and potential for side reactions prompted research into alternatives.

| Catalyst | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | N/A | N/A | High (not specified) | [2] |

| Boric Acid | N/A | N/A | 90-95 | [2] |

| Phosphomolybdic acid | 2:1 | 4 | 80.5 | A 2006 study referenced in a patent. |

| Silicotungstic heteropolyacid | N/A | N/A | 94.6 | A 2005 study referenced in a patent. |

Note: N/A indicates that the specific data point was not available in the reviewed historical documents.

Physicochemical and Spectroscopic Properties

Early research on this compound focused on characterizing its fundamental physical and chemical properties, which were crucial for its application in the fragrance and flavor industries.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | General Chemical Knowledge |

| Molecular Weight | 194.23 g/mol | General Chemical Knowledge |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 271.0 °C at 760 mm Hg | [3] |

| Melting Point | -5.9 °C | [3] |

| Specific Gravity | 1.070 - 1.080 @ 25 °C | [3] |

| Refractive Index | 1.508 - 1.520 @ 20 °C | [3] |

| Flash Point | > 100 °C | [3] |

| Solubility in Water | Low | General Chemical Knowledge |

Spectroscopic Data

Early analytical methods for the characterization and purity assessment of this compound included spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the aromatic ring vibrations.

-

Gas Chromatography (GC): In the mid-20th century, GC became a vital tool for assessing the purity of volatile compounds like this compound and for its quantitative analysis in complex mixtures such as fragrance oils.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information, confirming the arrangement of protons and carbon atoms in the molecule.

Biological Activities and Applications

Historically, the primary application of this compound has been in the fragrance and cosmetic industries due to its pleasant, sweet, and slightly floral odor.[1] However, owing to its structural relationship with salicylic acid, it has also been investigated for various biological activities.

Anti-inflammatory and Analgesic Properties

Salicylates, as a class, are well-known for their anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin (B15479496) synthesis.[5][6] While much of the early research focused on aspirin and sodium salicylate, the anti-inflammatory potential of topically applied salicylates, including esters like this compound, was also recognized. These compounds were often included in topical preparations for the relief of musculoskeletal pain and rheumatic conditions.[7]

The proposed mechanism of action for the anti-inflammatory effects of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).

Caption: Simplified signaling pathway for the anti-inflammatory action of salicylates.

Antimicrobial Properties

Skin Penetration and Topical Applications

This compound's lipophilic nature suggests it can penetrate the skin, a desirable characteristic for topical formulations.[8] Studies on other salicylate esters, like methyl salicylate, have shown that they are hydrolyzed to salicylic acid within the skin, exerting their therapeutic effects locally.[9] This percutaneous absorption has been a key area of interest for the development of topical analgesics and anti-inflammatory preparations. A study in hairless rats demonstrated that topically applied 14C-butyl salicylate was completely hydrolyzed to 14C-salicylic acid during skin diffusion, and it showed high dermal concentrations.[8]

The use of salicylates in topical formulations for rheumatic fever was explored historically, with treatments aiming to provide localized pain relief.[7][10]

Metabolism

Upon absorption, this compound is expected to be metabolized through hydrolysis of the ester bond to yield salicylic acid and n-butanol. This hydrolysis can occur enzymatically in the skin and other tissues. The resulting salicylic acid then undergoes further metabolism and excretion, similar to that observed after aspirin administration.[11][12]

Caption: Proposed metabolic pathway of this compound.

Conclusion

The historical research on this compound paints a picture of a molecule that transitioned from being primarily a fragrance ingredient to a compound with recognized biological activities, mirroring the broader scientific exploration of salicylates. While detailed quantitative data from early pharmacological studies on this compound are not as abundant as for its more famous relatives, the foundational knowledge of its synthesis, physicochemical properties, and qualitative biological effects has been well-established. This historical perspective provides a valuable context for modern research, encouraging further investigation into the nuanced mechanisms of action and potential therapeutic applications of this compound, particularly in the realm of topical drug delivery and dermatology. Future research could focus on elucidating its specific interactions with cellular targets and further quantifying its anti-inflammatory and antimicrobial efficacy.

References

- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]

- 2. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]

- 3. This compound, 2052-14-4 [thegoodscentscompany.com]

- 4. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin, salicylate and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Differentiated in vivo skin penetration of salicylic compounds in hairless rats measured by cutaneous microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jameslindlibrary.org [jameslindlibrary.org]

- 11. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotransformation and pharmacokinetics of salicylate in newborn animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Butyl Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butyl salicylate (B1505791) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize butyl salicylate in their work.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In practical terms, understanding the solubility of this compound is essential for a wide range of applications, including formulation development, reaction chemistry, and purification processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, an ester, possesses both polar (the ester and hydroxyl groups) and nonpolar (the butyl group and benzene (B151609) ring) characteristics, leading to a varied solubility profile in different organic solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a qualitative and partially quantitative summary is provided below.

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Water | H₂O | High | 19.8 mg/L at 25 °C[1][2][3] |

| Ethanol | C₂H₅OH | High | Miscible[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[4] |

| Methanol | CH₃OH | High | Data not available |

| Acetone | (CH₃)₂CO | Medium | Data not available |

| Chloroform | CHCl₃ | Medium | Data not available |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | High | Soluble (based on general solvent properties)[5][6][7] |

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a liquid compound like this compound in an organic solvent.

Caption: A flowchart of the experimental procedure for determining this compound solubility.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC-UV Analysis

This protocol describes a standard laboratory procedure for determining the equilibrium solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (purity >99%)

-

Organic solvents (HPLC grade): methanol, ethanol, acetone, chloroform, dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-